molecular formula C6H13NS B6209405 N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers CAS No. 2275953-01-8

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers

Cat. No. B6209405
CAS RN: 2275953-01-8
M. Wt: 131.2
InChI Key:
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Description

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, is a cyclic organic compound which is composed of a cyclobutane ring with a methyl substituent at the nitrogen atom. This compound is a mixture of two diastereomers, one of which is the enantiomeric form of the other. It is used in various scientific applications, including as a reagent for the synthesis of other compounds and as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, has a wide range of scientific applications, including as a reagent for the synthesis of other compounds, as an intermediate in the synthesis of pharmaceuticals, and as a building block for the synthesis of other cyclic compounds. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics, and has been used in the study of proteins.

Mechanism of Action

The mechanism of action of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, is not fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds and as an intermediate in the synthesis of pharmaceuticals. It is also believed to act as a building block for the synthesis of other cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, are not well understood. However, it has been suggested that it may act as an antioxidant, as it has been found to scavenge free radicals. In addition, it has been suggested that it may possess anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, in laboratory experiments include its relatively low cost and the fact that it is easy to synthesize. However, some disadvantages of using this compound in laboratory experiments include its relatively low solubility in water and the fact that it is a mixture of two diastereomers, which can complicate the synthesis of other compounds.

Future Directions

For research on N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, include further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. In addition, further research could be conducted on its mechanism of action and its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Methods

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers, can be synthesized by a variety of methods. One method involves the reaction of cyclobutanone with methylsulfanylmethanethiol in the presence of a base, such as potassium carbonate. This reaction yields the desired product in a two-step process.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the preparation of the cyclobutanone intermediate, followed by the introduction of the amine and methylsulfanyl groups.", "Starting Materials": [ "Cyclobutanone", "Methylamine", "Methylsulfanyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with methylsulfanyl chloride in the presence of sodium hydroxide to form 3-(methylsulfanyl)cyclobutanone.", "Step 2: The intermediate 3-(methylsulfanyl)cyclobutanone is then reacted with methylamine in the presence of hydrochloric acid to form N-methyl-3-(methylsulfanyl)cyclobutan-1-amine.", "Step 3: The final product is obtained as a mixture of diastereomers and can be purified using standard chromatographic techniques." ] }

CAS RN

2275953-01-8

Product Name

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers

Molecular Formula

C6H13NS

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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